Cas no 1546943-41-2 (6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole)

6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazothiazole core with a phenoxymethyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The compound's rigid bicyclic framework enhances binding affinity in target interactions, while the phenoxymethyl group offers tunable lipophilicity for improved bioavailability. Its synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored biological activity. Applications include potential use as an intermediate in drug discovery, particularly for antimicrobial or antitumor agents. The compound's stability under physiological conditions further supports its utility in medicinal chemistry studies.
6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole structure
1546943-41-2 structure
Product Name:6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole
CAS No:1546943-41-2
MF:C12H10N2OS
MW:230.285601139069
CID:6136399
PubChem ID:115334805
Update Time:2025-05-20

6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole Chemical and Physical Properties

Names and Identifiers

    • 6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole
    • 1546943-41-2
    • EN300-6498458
    • 6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole
    • Inchi: 1S/C12H10N2OS/c1-2-4-11(5-3-1)15-9-10-8-14-6-7-16-12(14)13-10/h1-8H,9H2
    • InChI Key: XEAJKVSKASZKLU-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(COC1C=CC=CC=1)=C2

Computed Properties

  • Exact Mass: 230.05138412g/mol
  • Monoisotopic Mass: 230.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.8Ų

6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Additional information on 6-(Phenoxymethyl)imidazo[2,1-b][1,3]thiazole

6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole: A Comprehensive Overview

The compound with CAS No. 1546943-41-2, known as 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazothiazoles, which are heterocyclic compounds with a unique combination of nitrogen and sulfur atoms in their ring structures. The imidazo[2,1-b][1,3]thiazole core is a bicyclic structure that exhibits interesting electronic properties and has been explored for its potential in drug design and materials science.

The phenoxymethyl substituent attached to the sixth position of the imidazo[2,1-b][1,3]thiazole ring introduces additional functionality to the molecule. This group enhances the compound's solubility and bioavailability, making it a promising candidate for pharmaceutical applications. Recent studies have highlighted the potential of 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole as a lead compound in the development of novel therapeutic agents targeting various diseases.

One of the most exciting developments involving this compound is its role in antimicrobial research. Researchers have discovered that 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole exhibits potent activity against a wide range of bacterial and fungal pathogens. This is particularly significant given the increasing threat of antibiotic resistance worldwide. The compound's ability to inhibit key enzymes involved in microbial metabolism makes it a valuable tool in the fight against infectious diseases.

In addition to its antimicrobial properties, 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole has shown promise in cancer therapy. Preclinical studies have demonstrated that this compound can selectively target cancer cells while sparing healthy tissue. This selectivity is attributed to the compound's ability to modulate specific signaling pathways that are often dysregulated in malignant cells. Furthermore, its phenoxymethyl group enhances its ability to penetrate cellular membranes, making it an effective candidate for drug delivery systems.

The synthesis of 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions and subsequent functionalization with the phenoxymethyl group. Recent advancements in catalysis have enabled researchers to optimize these reactions for higher yields and improved purity.

From a materials science perspective, 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole has been investigated for its potential as a building block in supramolecular chemistry. Its ability to form stable complexes with metal ions makes it a valuable component in the design of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

In conclusion, 6-(Phenoxymethyl)Imidazo[2,1-b][1,3]Thiazole (CAS No. 1546943-41-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new studies continue to uncover its potential uses in medicine and materials science, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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